molecular formula C14H16BrN3OS B1222336 2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1222336
M. Wt: 354.27 g/mol
InChI Key: JFOYUQSYQBSSIB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide is a member of acetamides.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds, a class to which 2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide belongs, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds, including similar structures, have shown significant activity against selected microbial species, indicating their potential in antimicrobial applications. Some compounds in this class exhibited less toxicity, making them candidates for further biological screening (Gul et al., 2017).

Anticancer Potential

Thiadiazole derivatives have been synthesized and evaluated for their potential anticancer activities. Specifically, certain compounds in this class demonstrated significant activity against various cancer cell lines, including cervical, breast, and colorectal cancer. These findings suggest the therapeutic potential of such compounds in cancer treatment (Ekrek et al., 2022).

Structural Analysis

Structural analysis of compounds similar to 2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide has been conducted, providing insights into their molecular arrangements and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential applications in various fields (Boechat et al., 2011).

Pharmacological Evaluation as Glutaminase Inhibitors

Similar compounds have been evaluated as inhibitors of kidney-type glutaminase, an enzyme relevant in cancer metabolism. Such studies have led to the identification of potent inhibitors with improved drug-like properties, highlighting the role of these compounds in the development of cancer therapeutics (Shukla et al., 2012).

Antimicrobial and Antituberculosis Activities

The antimicrobial activities of thiadiazole derivatives have been assessed, including against Mycobacterium tuberculosis. The promising results in this area suggest the potential use of these compounds in treating bacterial and fungal infections, as well as tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antitumor Activities and Apoptosis Induction

Novel thiadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including cervical and lung cancer. Some compounds induced apoptosis and caused cell cycle arrest, indicating their potential in cancer therapy (Wu et al., 2017).

properties

Product Name

2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C14H16BrN3OS

Molecular Weight

354.27 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H16BrN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,18,19)

InChI Key

JFOYUQSYQBSSIB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

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